Methyl (E)-2-octenoate is an organic compound with the molecular formula CHO. It is classified as an unsaturated fatty acid ester, specifically an alkene due to the presence of a double bond in its structure. This compound is significant in various chemical applications, particularly in organic synthesis and flavoring industries.
Methyl (E)-2-octenoate can be derived from natural sources or synthesized through various chemical methods. It is found in certain essential oils and is also produced synthetically for use in fragrances and flavorings. The compound's synthesis often involves the modification of existing esters or the direct alkylation of carboxylic acids.
The synthesis of methyl (E)-2-octenoate can be achieved through several methods, including:
The choice of method often depends on the desired yield and purity of the product. For instance, using a selective reduction method can provide higher yields with fewer by-products compared to more traditional approaches.
Methyl (E)-2-octenoate participates in various chemical reactions typical for unsaturated esters:
The reactivity of methyl (E)-2-octenoate is influenced by its unsaturation, making it a versatile intermediate in organic synthesis.
The mechanism of action for methyl (E)-2-octenoate primarily revolves around its reactivity as an alkene:
The stability and reactivity patterns are crucial for predicting outcomes in synthetic pathways involving this compound.
Methyl (E)-2-octenoate finds applications across various fields:
Methyl (E)-2-octenoate originates primarily through the oxygenation and subsequent modification of C₁₈ unsaturated fatty acids, notably linoleic acid (C18:2) and linolenic acid (C18:3). This biosynthetic cascade begins with the action of lipoxygenase (LOX), which catalyzes the dioxygenation of fatty acids at specific positions (e.g., C-9 or C-13), forming hydroperoxy intermediates. These unstable intermediates are cleaved by hydroperoxide lyase (HPL), generating short-chain aldehydes. For Methyl (E)-2-octenoate, the critical precursor is hexanal, produced from 13-hydroperoxides of linoleic acid [1] [6].
Hexanal undergoes enzymatic modifications:
Table 1: Key Enzymes in Methyl (E)-2-Octenoate Biosynthesis
Enzyme | Substrate | Product | Cellular Localization |
---|---|---|---|
Lipoxygenase (LOX) | Linoleic acid | 13-Hydroperoxylinoleic acid | Plastid/Chloroplast |
Hydroperoxide Lyase (HPL) | 13-HPOD | Hexanal + C12 acid | Plastid |
Alcohol Dehydrogenase (ADH) | Hexanal | Hexanol | Cytosol |
Alcohol Acyltransferase (AAT) | Hexanol + Acetyl-CoA | Hexyl acetate | Cytosol |
Methyltransferase | (E)-2-Octenoic acid | Methyl (E)-2-octenoate | Cytosol |
Methyl (E)-2-octenoate is a character-impact compound in the aroma profiles of several fruits, most notably European pears (Pyrus communis). Its sensory attributes are described as "green, cooked fruit, pear-like" with nuances of waxy violet and tropical fruit [2] [8]. In mature pear fruit, concentrations can reach organoleptically significant levels (≥0.1 ppm), contributing directly to the "fruity" flavor note prized by consumers [6] [8].
This ester operates synergistically with other volatiles:
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